5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid is an aromatic compound with the molecular formula C8H5BrClFO3 This compound is characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid typically involves multiple steps, including halogenation and esterification reactions. A common starting material is dimethyl terephthalate, which undergoes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using cost-effective and readily available raw materials. The process involves optimizing reaction conditions to achieve high yields and purity. For example, the preparation can be run successfully on approximately 70 kg/batch with a total yield of 24% .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) can oxidize the methoxy group to a carboxylic acid.
Reduction: Catalytic hydrogenation can reduce the nitro groups to amines.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a carboxylic acid, while nucleophilic substitution can produce various substituted benzoic acids .
Scientific Research Applications
5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid has diverse applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the methoxy group enhances its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .
Comparison with Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: This compound is a key intermediate in the synthesis of SGLT2 inhibitors.
2-Bromo-4-fluorobenzoic acid: Used in the synthesis of various organic compounds.
5-Bromo-4-chloro-2-methoxybenzoic acid: Similar in structure but with different substitution patterns.
Uniqueness: 5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid is unique due to the specific arrangement of halogen atoms and the methoxy group on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H5BrClFO3 |
---|---|
Molecular Weight |
283.48 g/mol |
IUPAC Name |
5-bromo-3-chloro-2-fluoro-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H5BrClFO3/c1-14-7-4(9)2-3(8(12)13)6(11)5(7)10/h2H,1H3,(H,12,13) |
InChI Key |
QGDIMFOEGKVCPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1Cl)F)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.